3-Bromo-2,4,5-trifluoroacetopheone
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Overview
Description
3-Bromo-2,4,5-trifluoroacetopheone: is an organic compound with the molecular formula C8H4BrF3O . It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4,5-trifluoroacetopheone typically involves the bromination of 2,4,5-trifluoroacetophenone. One common method is the α-bromination reaction using pyridine hydrobromide perbromide as the brominating agent. The reaction is carried out in acetic acid as a solvent at a temperature of 90°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2,4,5-trifluoroacetopheone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Substitution Reactions: Products include substituted acetophenones with various functional groups replacing the bromine atom.
Reduction Reactions: The major product is 3-bromo-2,4,5-trifluorophenylethanol.
Oxidation Reactions: Products include 3-bromo-2,4,5-trifluorobenzoic acid and other oxidized derivatives.
Scientific Research Applications
3-Bromo-2,4,5-trifluoroacetopheone is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-2,4,5-trifluoroacetopheone involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups enhance the compound’s ability to form strong interactions with biological macromolecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its effects .
Comparison with Similar Compounds
- 3’-Bromo-2,2,2-trifluoroacetophenone
- 4-Bromo-2,3,5-trifluoroacetophenone
- 2-Bromo-4,5,6-trifluoroacetophenone
Comparison: 3-Bromo-2,4,5-trifluoroacetopheone is unique due to the specific positioning of the bromine and trifluoromethyl groups on the phenyl ring. This unique arrangement imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of the trifluoromethyl groups at the 2,4, and 5 positions enhances the compound’s electron-withdrawing ability, making it more reactive in certain chemical reactions .
Properties
IUPAC Name |
1-(3-bromo-2,4,5-trifluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c1-3(13)4-2-5(10)8(12)6(9)7(4)11/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDLIZOSQSAVAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1F)Br)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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